molecular formula C7H15NO B046732 1-Methyl-2-pyrrolidineethanol CAS No. 67004-64-2

1-Methyl-2-pyrrolidineethanol

Cat. No. B046732
CAS RN: 67004-64-2
M. Wt: 129.2 g/mol
InChI Key: FYVMBPXFPFAECB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol results in 1-methyl-2-pyrrolidineethanol, demonstrating its importance as a pharmaceutical intermediate. The best results were achieved with a carbon-supported rhodium catalyst in a non-acidic medium under mild conditions (Hegedüs, Máthé, & Tungler, 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through various spectroscopic methods. For example, the compound synthesized using (2S,4R)-4-hydroxy-L-proline and L-proline was characterized through IR, 1H NMR, 13C NMR, and HRMS spectra, as well as single-crystal X-ray diffraction, providing insights into the structural characteristics of similar molecules (Fu et al., 2006).

Chemical Reactions and Properties

The compound’s reactivity and properties in chemical reactions can be illustrated by its involvement in the synthesis of other complex molecules, such as 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide, where it could potentially serve as a precursor or intermediate in similar synthetic pathways (Chantrapromma et al., 2014).

Physical Properties Analysis

Although specific studies on the physical properties of 1-Methyl-2-pyrrolidineethanol were not directly found, research on similar compounds provides valuable context. For instance, studies on the crystalline and supramolecular structure of related molecules can offer insights into the physical characteristics that 1-Methyl-2-pyrrolidineethanol may exhibit (Laurella & Erben, 2016).

Scientific Research Applications

  • Catalysis in Synthesis : 1-Methyl-2-oxopyrrolidinium hydrogen sulfate, a related compound, has been used as an effective catalyst for the synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters, offering easy work-up and high yields (Sajadikhah et al., 2012).

  • Polymerization : In the field of polymer science, 1-Methyl-2-pyrrolidinone has been found to be an effective electron-pair donor in carbocationic polymerization, leading to the synthesis of linear living, α,ω-di(tert-chloro)polyisobutylenes without cycloalkylation (Pratap & Heller, 1992).

  • Magnetic Materials : A study demonstrated the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in creating a new Mn(III)25 barrel-like cluster with single-molecule magnetic behavior, highlighting its role in coordination chemistry (Giannopoulos et al., 2014).

  • Pharmaceutical Intermediates : In pharmaceutical research, heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol to 1-methyl-2-pyrrolidine ethanol using palladium catalysts under mild conditions has been explored for the industrially feasible synthesis of valuable pharmaceutical intermediates (Hegedüs, Máthé, & Tungler, 1996).

  • Antioxidant Research : The antioxidant active Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has been studied using computational methods, providing insights into its structure, properties, and potential applications in antioxidant research (Boobalan et al., 2014).

  • Antimicrobial Activity : Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antibacterial activity, suggesting potential for developing new antimycobacterial agents (Nural et al., 2018).

Safety And Hazards

1-Methyl-2-pyrrolidineethanol is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may damage the unborn child. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMBPXFPFAECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985827
Record name 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-pyrrolidineethanol

CAS RN

67004-64-2
Record name 1-Methyl-2-pyrrolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67004-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-pyrrolidineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067004642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-2-pyrrolidine)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-2-PYRROLIDINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46PY6SCZ39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
YAOHUA WU, JR CORRIGAN… - The Journal of Organic …, 1961 - ACS Publications
(3) Since thecompletion of our work another report has appeared [FP Doyle, MD Mehta, GS Sach, and JL Pearson, J. Chem. Soc., 4458 (1958)] on the preparation of 2-(l-methyl-2-…
Number of citations: 5 pubs.acs.org
VW Mayer, CJ Goin… - Environmental and …, 1988 - Wiley Online Library
… pyrrolidinone (616-45-5), 1-methylpyrrolidine (120-94-5), 1 -methyl3-pyrrolidinol (13320-33-2), 1-methyl-2-pyrrolidineethanol (67004-64-2), and Nethylmaleimide (128-53-0) were …
Number of citations: 32 onlinelibrary.wiley.com
L Hegedus, A Tungler, T Mathe - Applied Catalysis A: General, 1996 - elibrary.ru
… The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol resulted in 1-methyl-2-pyrrolidineethanol, an important and valuable pharmaceutical intermediate. Various …
Number of citations: 22 elibrary.ru
L Hegedüs, T Máthé, A Tungler - Applied Catalysis A: General, 1996 - Elsevier
… The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol resulted in 1-methyl2-pyrrolidineethanol, an important and valuable pharmaceutical intermediate. Various …
Number of citations: 10 www.sciencedirect.com
L Hegedűs, T Máthé, A Tungler - Applied Catalysis A: General, 1997 - Elsevier
… This pyrrole derivative is an intermediate of a newly developed and industrially feasible synthesis of 1-methyl-2-pyrrolidineethanol. Both the pyrrolidine derivatives have some important …
Number of citations: 19 www.sciencedirect.com
HJM Altameme - Journal of Chemical and Pharmaceutical Sciences, 2016 - portal.arid.my
Twenty and twenty five phytoconstituents compounds were distinguished in methanolic extract of roots and leaves Capparis spinosa L. respectively. GC-MS analysis in extract of root …
Number of citations: 8 portal.arid.my
هدى جاسم محمد التميمي - 2016‎ - repository.uobabylon.edu.iq
Twenty and twenty five phytoconstituents compounds were distinguished in methanolic extract of roots and leaves Capparis spinosa L. respectively. GC-MS analysis in extract of root …
Number of citations: 0 repository.uobabylon.edu.iq
LS Wei, WEE Wendy, JYF Siong… - Acta Medica Lituanica, 2011 - zurnalai.vu.lt
… They are followed by glycerin (2.52%), 1-methyl-2-pyrrolidineethanol (2.27%), acetic acid (1.81%), pent-1-en-3-one, 1-(2-furyl)5-dimethylamino (1.69%), benzofuran, 2, 3-dihydro(1.65%…
Number of citations: 32 www.zurnalai.vu.lt
F Sobrio, T Quentin, M Dhilly, T Bourdier… - Nuclear medicine and …, 2008 - Elsevier
[ 11 C]-SIB-1553A ((±)-4-[2-((N-[ 11 C]-methyl)-2-pyrrolidinyl)ethyl]thiophenol) was labelled with carbon-11 (t 1/2 =20.4 min) and evaluated in vivo as potential radiotracer for …
Number of citations: 5 www.sciencedirect.com
L Hegedűs, TTT Nguyen, K Lévay, K László, G Sáfrán… - Catalysts, 2022 - mdpi.com
… Pyrrolidines are important and valuable pharmaceutical intermediates [23,24,25,26,27,28,29,30], such as 1-methyl-2-pyrrolidineethanol [23,24] applied for the synthesis of clemastine […
Number of citations: 2 www.mdpi.com

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